molecular formula C7H11NO2 B13588150 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one

Cat. No.: B13588150
M. Wt: 141.17 g/mol
InChI Key: OATSGBKJUGFTBP-ONEGZZNKSA-N
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Description

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class of heterocyclic organic compounds, characterized by a 5-membered ring containing both nitrogen and oxygen atoms . Oxazolidinones are a significant class of synthetic compounds with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. Researchers are interested in oxazolidinone derivatives primarily for their potential biological activities. A prominent area of investigation is their mechanism as protein synthesis inhibitors. Some oxazolidinone antibacterial agents, such as linezolid and tedizolid, exert their effect by selectively binding to the bacterial 50S ribosomal subunit. This binding interferes with the formation of the initiation complex, a critical early step in protein translation that involves the placement of N-formylmethionyl-tRNA at the P-site, thereby inhibiting bacterial growth . This unique mechanism, distinct from other antibiotic classes, makes the oxazolidinone scaffold a valuable template for developing new agents against multi-drug resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . Beyond antimicrobial applications, the oxazolidinone core structure is also explored in other therapeutic areas. For instance, certain 3,4-disubstituted oxazolidin-2-ones have been designed and synthesized as constrained ceramide analogs, demonstrating promising anticancer activities by inducing apoptosis in human leukemia cell lines . Furthermore, oxazolidinones are widely used as versatile chiral auxiliaries in asymmetric synthesis, such as in the Evans aldol reaction, to control stereochemistry in the production of complex organic molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO2/c1-2-3-4-6-5-10-7(9)8-6/h3-4,6H,2,5H2,1H3,(H,8,9)/b4-3+

InChI Key

OATSGBKJUGFTBP-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C1COC(=O)N1

Canonical SMILES

CCC=CC1COC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with a butenyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the oxazolidinone nitrogen attacks the butenyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the butenyl group to a butyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced butyl-substituted oxazolidinone.

    Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is a molecule with diverse applications in chemistry, biology, medicine, and industry, serving as a building block in synthesizing complex molecules and showing potential as a therapeutic agent. Oxazolidinones, in general, are known for their applications in medicinal chemistry, particularly as antibiotics.

Scientific Research Applications

Chemistry
this compound is used as a building block in synthesizing more complex molecules. Its synthesis typically involves reacting oxazolidinone with a butenyl halide under basic conditions, often using sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the oxazolidinone nitrogen attacks the butenyl halide, leading to the desired product. Industrial production may utilize continuous flow reactors and purification techniques like recrystallization or chromatography to ensure high purity and consistent quality.

Biology
This compound is investigated for its potential biological activity, including antimicrobial properties. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones, preventing the formation of the initiation complex and halting bacterial growth.

Medicine
this compound is explored as a potential therapeutic agent because of its structural similarity to known antibiotics. Many analogs, including propionyl, cyclopentanoyl, and p-nitrobenzoyl-4-(1-hydroxyhexadec-2-enyl)-oxazolidin-2-ones, have demonstrated better antileukemic activities than natural C2-ceramide, with a good correlation between cell death and DNA fragmentation .

Industry
In industry, this compound is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation and reduction reactions. Oxidation, using reagents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3, yields oxidized oxazolidinone derivatives. Reduction, using hydrogen gas H2H_2 and a palladium catalyst (Pd/C), converts the butenyl group to a butyl group, resulting in reduced butyl-substituted oxazolidinone. It can also undergo nucleophilic substitution using sodium hydride (NaH) in DMF, yielding various substituted oxazolidinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones. This binding prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound (E)-but-1-enyl (C4) C₇H₁₁NO₂ 157.17 Antimicrobial research
4-Benzyl-3-[(2E)-2-butenoyl]-1,3-oxazolidin-2-one Benzyl (C4), (E)-butenoyl (C3) C₁₄H₁₅NO₃ 245.28 Anticancer (Locostatin)
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one (E)-butenoyl (C3) C₇H₉NO₃ 155.15 Synthetic intermediate
(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one 4-Hydroxybenzyl (C4) C₁₀H₁₁NO₃ 193.20 Chiral auxiliary synthesis
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one 4-(1-Aminoethyl)phenyl (C3) C₁₁H₁₄N₂O₂ 206.24 Antimicrobial agents

Key Observations :

  • Substituent Position: The placement of functional groups (e.g., C3 vs. C4) significantly alters biological activity. For example, C3-substituted derivatives like 3-[(E)-2-butenoyl]-1,3-oxazolidin-2-one are often intermediates, whereas C4-substituted analogs exhibit targeted bioactivity .
  • Stereochemistry : The (E)-configuration in the butenyl group enhances stability and receptor binding compared to (Z)-isomers .
  • Lipophilicity : Benzyl or aryl substituents (e.g., in 4-benzyl derivatives) increase lipophilicity, improving membrane permeability in antimicrobial applications .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxybenzyl) improve aqueous solubility, whereas aryl groups enhance organic solvent compatibility .
  • Stability: Oxazolidinones with electron-withdrawing groups (e.g., nitro) exhibit greater thermal stability .
  • Spectroscopic Characterization: IR: Strong C=O stretches at ~1750–1710 cm⁻¹ confirm oxazolidinone ring integrity . HPLC: Reverse-phase chromatography (C18 columns) resolves (E)/(Z)-isomers, as demonstrated for 4-[1,2-bis-(4-hydroxy-phenyl)-but-1-enyl] derivatives .

Biological Activity

4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique butenyl side chain that may influence its biological properties compared to other oxazolidinones. The general structure includes a five-membered oxazolidinone ring, which is essential for its interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of protein synthesis . It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is similar to that of other oxazolidinones like linezolid and tedizolid, which are known antibiotics.

Research Findings

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study found that this compound showed better efficacy than chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus .

Comparative Analysis

To provide a clearer understanding of its antimicrobial potency, a comparison with other oxazolidinones is presented in the table below:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaNotes
This compoundHigher than chloramphenicolLimitedUnique butenyl side chain
LinezolidEffectiveLimitedEstablished antibiotic
TedizolidEnhanced potencyLimitedImproved pharmacokinetics and efficacy

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • In vitro Studies : In a study evaluating various derivatives of oxazolidinones, this compound was shown to have superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in bacterial cells through caspase activation pathways, which is crucial for developing new antibiotics targeting resistant strains .

Q & A

Q. What are the common synthetic routes for 4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one, and how can reaction conditions be optimized to avoid by-products?

The compound is typically synthesized via cyclization of substituted carbamates or through nucleophilic addition to oxazolidinone precursors. Key steps include controlling stereochemistry during the introduction of the (E)-but-1-enyl group. For example, describes a reaction where 4-[hydroxy(aryl)methyl]-1,3-oxazolidin-2-one derivatives form by-products under specific conditions (e.g., using benzenesulfonyl chloride in chloroform). Optimization involves adjusting solvent polarity, temperature, and catalyst choice to minimize impurities. Chromatographic purification (e.g., silica gel column) is critical for isolating the target compound .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . For example, reports monoclinic crystal symmetry (space group P2₁/c) with lattice parameters a = 7.23 Å, b = 23.33 Å, c = 12.40 Å, and β = 98.12°. Hydrogen-bonding networks (e.g., between water molecules and the oxazolidinone ring) can be visualized using ORTEP-3 .

Table 1: Crystallographic Data from

ParameterValue
Space groupP2₁/c
a, b, c (Å)7.23, 23.33, 12.40
β (°)98.12
V (ų)2064.47
Z4
R factor0.046

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

NMR (¹H, ¹³C, and 2D COSY/HSQC) is essential for confirming regiochemistry and stereochemistry. IR spectroscopy identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹). Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed chemical shifts) may arise from solvent effects or crystal packing. highlights the importance of refining hydrogen atom positions during crystallographic analysis to resolve such conflicts .

Advanced Research Questions

Q. How does the (E)-but-1-enyl substituent influence the compound’s reactivity in asymmetric synthesis, and what mechanistic insights support this?

The (E)-configured alkene introduces steric and electronic effects that enhance stereocontrol. For instance, oxazolidinones are chiral auxiliaries in Evans’ aldol reactions. The bulky substituent at C4 (here, the butenyl group) directs nucleophilic attack to the Si face of the carbonyl group. demonstrates analogous systems where TiCl4-mediated enolate formation enables high diastereoselectivity (>98% ds) in γ-lactam synthesis . Computational studies (e.g., NBO analysis) can quantify hyperconjugative interactions stabilizing transition states.

Q. What strategies are recommended for resolving contradictions between spectroscopic data and computational models?

Contradictions often arise from dynamic effects (e.g., conformational flexibility) not captured in static models. To address this:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Compare X-ray-derived torsion angles (e.g., C9–C10–O1–C8 = 117.2° in ) with DFT-optimized geometries .
  • Use Hirshfeld surface analysis to evaluate intermolecular interactions in the crystal lattice that may distort bond angles .

Q. How can this compound serve as a precursor for bioactive molecules, and what methodological considerations apply?

The oxazolidinone core is a privileged scaffold in medicinal chemistry. For example:

  • Antimicrobial agents : Linezolid derivatives exploit the oxazolidinone ring’s ability to bind bacterial ribosomes.
  • Anticancer agents : Quinoxaline-oxazolidinone hybrids () show activity by intercalating DNA . Key steps include functionalizing the butenyl group via cross-coupling (e.g., Suzuki-Miyaura) and assessing pharmacokinetics using logP calculations (e.g., reports logP = 2.1 for a related compound) .

Table 2: Pharmacokinetic Parameters (Example from )

PropertyValue
logP2.1
Water solubility0.05 mg/mL
Plasma protein binding95%

Q. What computational methods are suitable for studying this compound’s electronic properties and intermolecular interactions?

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Screen against targets like σ1 receptors () using AutoDock Vina .
  • MD simulations : Analyze solvation effects in explicit water models (e.g., TIP3P) using GROMACS.

Methodological Guidance

  • Crystallography : Use SHELXD for phase problem solutions and SHELXL for refinement. Apply restraints for disordered solvent molecules .
  • Synthetic optimization : Monitor reactions via TLC (silica GF254) and characterize intermediates by HRMS.
  • Data interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals.

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